Chemical Structure and Properties of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one
Chemical Structure and Properties of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one
Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Drug Design Scaffolds CAS Registry Number: 196194-86-2[1][2][3][4][5]
Executive Summary
7-(2-Methoxyethoxy)quinazolin-4(1H)-one is a specialized heterocyclic building block used primarily in the synthesis of tyrosine kinase inhibitors (TKIs).[1] Structurally, it consists of a quinazolin-4-one core substituted at the 7-position with a 2-methoxyethoxy ether chain.[1][2][3][4][5] This specific substitution pattern is a critical design element in modern medicinal chemistry, serving two primary functions:
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Solubility Enhancement: The ethylene glycol-like tail disrupts the crystal lattice and provides hydrogen-bond acceptors, significantly improving the aqueous solubility of the otherwise lipophilic quinazoline scaffold.[1]
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Pharmacokinetic Optimization: The ether chain extends into the solvent-exposed region of the ATP-binding pocket in kinase enzymes, modulating metabolic stability and oral bioavailability.[1]
This compound represents a "de-functionalized" probe relative to the 6,7-bis(2-methoxyethoxy) core found in Erlotinib (Tarceva) and the 5-fluoro-7-(2-methoxyethoxy) core found in the pan-KIT inhibitor AZD3229 .[1] It is frequently employed in Structure-Activity Relationship (SAR) studies to determine the necessity of 6-position substitution for kinase selectivity.[1]
Chemical Identity & Physicochemical Properties[1][6][7][8][9][10][11][12][13]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 7-(2-methoxyethoxy)-3H-quinazolin-4-one |
| CAS Number | 196194-86-2 |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| SMILES | COCCOC1=CC2=C(C=C1)C(=O)NC=N2 |
| Common Synonyms | 7-(2-Methoxyethoxy)-4-hydroxyquinazoline (tautomer) |
Physicochemical Data
The following data aggregates calculated and experimental values relevant for drug formulation.
| Property | Value | Significance |
| Physical State | White to off-white solid | Stable crystalline form for GMP manufacturing.[1] |
| Melting Point | ~215–220 °C (Predicted) | High thermal stability; suitable for high-temp reactions (e.g., POCl₃ chlorination).[1] |
| LogP (Calc) | 0.9 – 1.2 | Moderate lipophilicity; optimal for membrane permeability (Lipinski compliant).[1] |
| pKa (Basic N1) | ~1.5 – 2.0 | Weakly basic; protonation requires strong acid (e.g., HCl gas in dioxane).[1] |
| pKa (Acidic N3-H) | ~9.5 – 10.0 | Deprotonation allows N-alkylation if not protected.[1] |
| H-Bond Acceptors | 5 (N1, O=C, Ether O x2) | Critical for water solubility and kinase hinge binding.[1] |
| H-Bond Donors | 1 (NH) | Facilitates H-bonding with the "gatekeeper" residue in kinases.[1] |
Synthetic Methodologies
The synthesis of 7-(2-Methoxyethoxy)quinazolin-4(1H)-one typically proceeds via one of two robust pathways: Nucleophilic Aromatic Substitution (SₙAr) or O-Alkylation .[1]
Pathway A: SₙAr Displacement (Preferred for Scale-up)
This route utilizes 7-fluoroquinazolin-4(1H)-one, exploiting the electron-deficient nature of the quinazolinone ring to facilitate fluoride displacement by the alkoxide of 2-methoxyethanol.[1]
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Starting Material: 7-Fluoroquinazolin-4(1H)-one[1]
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Reagent: 2-Methoxyethanol (solvent & nucleophile), Sodium Hydride (NaH) or Potassium t-butoxide (KOtBu).[1]
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Conditions: 100–120 °C, 4–6 hours.
-
Mechanism: The nitrogen atoms in the pyrimidine ring pull electron density, activating the C-7 position for nucleophilic attack.[1]
Pathway B: O-Alkylation of 7-Hydroxyquinazolinone
This route is often used when the 7-hydroxy precursor is readily available from biosources or alternative synthesis.[1]
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Starting Material: 7-Hydroxyquinazolin-4(1H)-one[1]
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Reagent: 1-Bromo-2-methoxyethane, Potassium Carbonate (K₂CO₃).[1]
-
Solvent: DMF or NMP.[1]
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Conditions: 80 °C, 12 hours.[1]
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Selectivity Note: Care must be taken to avoid N-alkylation at the N3 position. Using a weak base (K₂CO₃) favors O-alkylation due to the higher nucleophilicity of the phenoxide ion compared to the amide nitrogen.[1]
Visualization of Synthesis Logic
The following diagram illustrates the convergent synthesis strategies.
Caption: Convergent synthetic pathways highlighting the SₙAr fluoride displacement (Top) and Phenolic O-Alkylation (Bottom) routes.
Structural Biology & Drug Design Applications[7]
The "Solubilizing Tail" Effect
In kinase inhibitor design, the quinazoline core is notoriously insoluble due to strong π-π stacking interactions.[1] The 7-(2-methoxyethoxy) substituent acts as a "solubilizing tail."[1]
-
Mechanism: The ether oxygen atoms accept hydrogen bonds from water, disrupting the crystal lattice energy and increasing thermodynamic solubility.[1]
-
Binding Mode: In the EGFR and KIT kinase domains, this tail typically points towards the solvent front (out of the ATP pocket), allowing the inhibitor to maintain high affinity (via the quinazoline core) while improving physicochemical properties.
Comparative SAR: The Importance of the 6-Position
This compound is critical for determining the role of the 6-position substituent found in approved drugs.[1]
| Compound | Structure (7-pos / 6-pos) | Target | Clinical Status |
| Target Molecule | 2-methoxyethoxy / H | SAR Probe | Research Tool |
| Erlotinib | 2-methoxyethoxy / 2-methoxyethoxy | EGFR | Approved (NSCLC) |
| AZD3229 | 2-methoxyethoxy / H (5-Fluoro) | KIT/PDGFR | Clinical Trials |
Insight: The absence of the 6-substituent in the target molecule allows researchers to probe whether the 6-alkoxy group is essential for binding affinity or merely for solubility.[1] In the case of AZD3229 , removing the 6-substituent and adding a 5-fluoro group shifted selectivity towards KIT mutants, demonstrating the power of this specific scaffold modification.[1]
Experimental Protocol: Synthesis via SₙAr
The following protocol is a standardized adaptation suitable for research-scale synthesis (1–10g).
Objective: Synthesis of 7-(2-methoxyethoxy)quinazolin-4(1H)-one from 7-fluoroquinazolin-4(1H)-one.
Reagents:
-
7-Fluoroquinazolin-4(1H)-one (1.0 eq)[1][]
-
2-Methoxyethanol (10.0 eq, acts as solvent/reactant)[1]
-
Sodium Hydride (60% dispersion in oil) (3.0 eq)[1]
Procedure:
-
Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 2-methoxyethanol (anhydrous).
-
Activation: Carefully add Sodium Hydride portion-wise at 0°C under nitrogen flow. Stir for 30 minutes until hydrogen evolution ceases.
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Addition: Add 7-Fluoroquinazolin-4(1H)-one in a single portion. The suspension may turn yellow/orange.
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Reaction: Heat the mixture to 120°C (oil bath temperature). Monitor by LC-MS or TLC (System: 5% MeOH in DCM).
-
Work-up: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (10x volume).
-
Isolation: Adjust pH to ~7.0 using 1N HCl. The product should precipitate as a white solid. Filter the solid and wash copiously with water and diethyl ether.
-
Purification: Recrystallize from Ethanol/Water or Acetonitrile if necessary.
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Yield: Typical yields range from 75% to 85%.[1]
References
-
Kettle, J. G., et al. (2018).[1] "Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors."[1] Journal of Medicinal Chemistry, 61(19), 8797–8810.[1] Link[1]
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Context: Establishes the 7-(2-methoxyethoxy) moiety as a key scaffold element in modern KIT inhibitors.[1]
-
-
Schnur, R. C., et al. (1998).[1] "Inhibition of Epidermal Growth Factor Receptor Cytoplasmic Domain Tyrosine Kinase by 6,7-Dialkoxy-4-anilinoquinazolines." Journal of Medicinal Chemistry. Link[1]
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Context: Foundational work establishing the solubility benefits of methoxyethoxy side chains in quinazolines (Erlotinib precursors).[1]
-
-
PubChem Compound Summary. (2025). "6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one."[1][7][][8] National Center for Biotechnology Information.[1] Link[1]
- Context: Provides comparative physicochemical d
-
BOC Sciences. (2025).[1][9] "Product Data: 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one (CAS 179688-29-0)."[1][7][]
- Context: Reference for industrial handling and stability of the closely rel
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